6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C12H17N3 . The IUPAC name is 6-cyclobutyl-1-propan-2-ylimidazo[1,2-b]pyrazole . The InChI and Canonical SMILES representations provide more detailed structural information .Physical And Chemical Properties Analysis
This compound has a molecular weight of 203.28 g/mol . It has a topological polar surface area of 22.2 Ų, suggesting it has some degree of polarity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has two rotatable bonds .Scientific Research Applications
Synthesis Methodologies
A novel synthesis approach for new derivatives of 1H-imidazo[1,2-b]pyrazole-7-carbonitriles, involving cyclocondensation reactions, has been developed. This method yields good results and underscores the compound's utility as an intermediate in chemical syntheses (Khalafy, Marjani, & Salami, 2014). Another study discusses a one-pot, four-component condensation reaction for generating a series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, highlighting an efficient synthetic route for these compounds (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).
Antioxidant and Antimicrobial Activities
Compounds with the 1H-imidazo[1,2-b]pyrazole-7-carbonitrile scaffold have been synthesized and evaluated for their antioxidant and antimicrobial properties. Certain derivatives showed significant activity against bacteria such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. This suggests the potential of these compounds in developing new antimicrobial agents (Bassyouni et al., 2012).
Structural Analysis
The synthesis and crystal structure of related compounds have been investigated to understand their molecular configuration and potential interactions. Such studies are crucial for the rational design of compounds with desired properties (Li et al., 2009).
properties
IUPAC Name |
6-cyclopropyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-9(2)8-16-5-6-17-13(16)11(7-14)12(15-17)10-3-4-10/h5-6,9-10H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPBMSGSMDXLSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN2C1=C(C(=N2)C3CC3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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